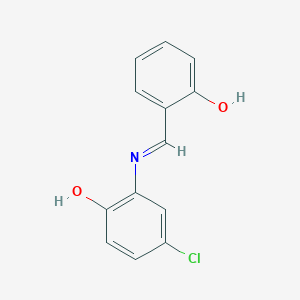

alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol

Description

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a Schiff base derivative synthesized by the condensation of o-cresol (2-methylphenol) with a 5-chloro-2-hydroxyaniline moiety. This compound features an imine (-C=N-) linkage between the aromatic rings, a hydroxyl group in the ortho position, and a chlorine substituent at the para position of the phenolic ring. Such structural characteristics render it relevant in coordination chemistry, environmental science, and industrial applications, where its stability, reactivity, and interactions with biological or synthetic systems are of interest.

Properties

CAS No. |

1761-31-5 |

|---|---|

Molecular Formula |

C13H10ClNO2 |

Molecular Weight |

247.67 g/mol |

IUPAC Name |

4-chloro-2-[(2-hydroxyphenyl)methylideneamino]phenol |

InChI |

InChI=1S/C13H10ClNO2/c14-10-5-6-13(17)11(7-10)15-8-9-3-1-2-4-12(9)16/h1-8,16-17H |

InChI Key |

MECAZNFEEJTGNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol typically involves the condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a derivative of phenol featuring a chloro group, a hydroxyl group, and an imino group attached to a cresol backbone. Its chemical formula is with a CAS number of 1761-31-5. The compound exhibits various reactivity patterns, including oxidation to form quinone derivatives and reduction to yield amino derivatives .

Chemistry

- Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in combinatorial chemistry, where it can be incorporated into libraries of cyclic compounds .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Amino derivatives |

| Substitution | Various substituted phenyl derivatives |

Biology

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity by donating electrons to neutralize reactive oxygen species (ROS). This property is crucial for preventing oxidative damage in biological systems.

- Microbial Activity : The compound has been studied for its antimicrobial properties, disrupting microbial cell membranes leading to cell lysis. Preliminary studies show effectiveness against various bacterial strains .

Medicine

- Antimicrobial and Anticancer Activity : Ongoing research is exploring the potential of this compound as an antimicrobial agent and its efficacy in cancer treatment. Preliminary data suggest that it may induce apoptosis in cancer cells through specific signaling pathways .

| Application | Potential Effects |

|---|---|

| Antimicrobial | Disruption of microbial cell membranes |

| Anticancer | Induction of apoptosis in cancer cells |

Industry

- Dyes and Pigments : this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various phenolic compounds, this compound demonstrated superior scavenging activity against DPPH radicals compared to other tested compounds. This suggests its potential application in formulations aimed at reducing oxidative stress in cosmetic products.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against common bacterial strains revealed that this compound exhibited significant antibacterial activity comparable to established antibiotics like ciprofloxacin. The mechanism was identified as membrane disruption, leading to cell death.

Mechanism of Action

The mechanism of action of alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Degradation Kinetics

Key Compounds Compared:

- o-Cresol (2-methylphenol)

- Phenol

- p-Cresol (4-methylphenol)

- 2-Chlorophenol

- Alpha-(3,5-xylylimino)-O-cresol (Schiff base analogue)

Degradation Efficiency:

Microbial degradation studies reveal significant differences in biodegradability based on substituent positions and functional groups:

Mechanistic Insights :

- The ortho-methyl group in o-cresol facilitates enzymatic oxidation, while para-substituents (e.g., chlorine) hinder microbial activity due to steric and electronic effects .

- In mixed systems, phenol inhibits o-cresol degradation, suggesting competitive metabolic pathways .

Extraction and Solubility Profiles

Ionic liquids (ILs) and aqueous two-phase systems (ATPS) are widely used for phenolic compound extraction:

Structural Influence :

- Chlorine substituents increase polarity and IL affinity, improving extraction .

- Schiff base derivatives (e.g., alpha-(3,5-xylylimino)-O-cresol) exhibit tailored solubility in organic solvents, advantageous in industrial separations .

Toxicity and Environmental Impact

Toxicity Rankings (Highest to Lowest):

2-Chlorophenol (strong carcinogen; EPA priority pollutant)

o-Cresol (higher toxicity than p-/m-cresol; LD₅₀ ~200–5000 mg/kg)

Ecological Notes:

Biological Activity

Alpha-(5-Chloro-2-hydroxyphenylimino)-O-cresol is a chemical compound with notable structural features, including a chloro group, hydroxyl group, and imino group attached to a cresol backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a condensation reaction between 5-chloro-2-hydroxyaniline and O-cresol, often facilitated by an acid catalyst under reflux conditions. The resulting product is characterized by its unique functional groups which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound acts as an electron donor, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components.

- Antimicrobial Activity : The compound exhibits the ability to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for its potential use as an antimicrobial agent .

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways, thereby inhibiting tumor growth.

Antioxidant Properties

The antioxidant properties of this compound have been studied extensively. It has been shown to scavenge free radicals effectively, which is essential for protecting cells from oxidative stress. The compound's ability to donate electrons allows it to stabilize free radicals, thus mitigating cellular damage.

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens have been reported, indicating its potential application in treating infections:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. In assays involving human cervical cancer cell lines (HeLa), the compound exhibited cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HCT116 | 15 |

| A431 | 10 |

These results underscore the need for further investigation into the compound's mechanisms and applications in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activities of Schiff base compounds similar to this compound. For instance, research on related Schiff base complexes has shown enhanced antimicrobial and anticancer activities compared to their parent ligands. These findings suggest that modifications in chemical structure can significantly influence biological efficacy .

One notable study investigated the synthesis and biological evaluation of various metal complexes derived from Schiff bases, revealing that such complexes often exhibit superior activity against cancer cells compared to their free ligand counterparts. This trend emphasizes the importance of structural variations in enhancing biological performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.